
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol is an organic compound that features a trimethylsilyl group attached to a pentynol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol typically involves the use of alkyne chemistry. One common method involves the reaction of a suitable alkyne precursor with a trimethylsilylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pentynol derivatives.
Aplicaciones Científicas De Investigación
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-5-(Trimethylsilyl)pent-4-yn-2-ol exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(Trimethylsilyl)pent-4-yn-2-ol: The enantiomer of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, with similar chemical properties but different biological activity.
5-(Trimethylsilyl)pent-4-yn-2-one: A related compound with a carbonyl group instead of a hydroxyl group.
5-(Trimethylsilyl)pent-4-yn-2-amine: A derivative with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a trimethylsilyl group and an alkyne moiety. This combination of features makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C8H16OSi |
|---|---|
Peso molecular |
156.30 g/mol |
Nombre IUPAC |
(2S)-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H16OSi/c1-8(9)6-5-7-10(2,3)4/h8-9H,6H2,1-4H3/t8-/m0/s1 |
Clave InChI |
ZTXCCPZECKSLOX-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC#C[Si](C)(C)C)O |
SMILES canónico |
CC(CC#C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


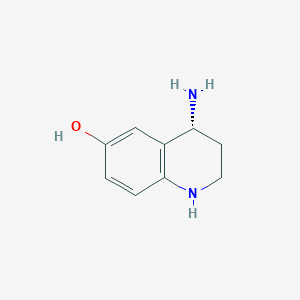
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
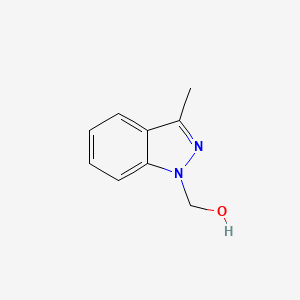
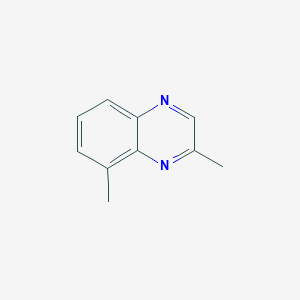
![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
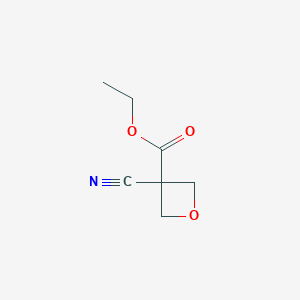
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)


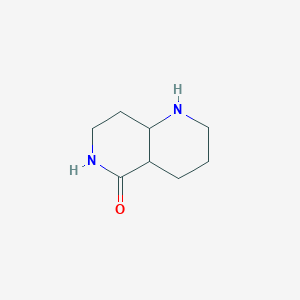
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)
